An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid: Properties, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 2-Phenoxyisonicotinic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, provide a detailed synthesis protocol with mechanistic insights, and explore its primary biological role as a prolyl-4-hydroxylase inhibitor.
Core Molecular Characteristics
2-Phenoxyisonicotinic acid (also known as 2-phenoxypyridine-4-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups is central to its chemical reactivity and biological activity.
Structural Representation
The fundamental structure consists of an ether linkage between a phenyl group and a pyridinecarboxylic acid backbone.
Caption: Chemical structure of 2-Phenoxyisonicotinic acid.
Physicochemical Properties
A summary of key quantitative data provides a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 105597-39-3 | Thermo Fisher Scientific[1] |
| Molecular Formula | C₁₂H₉NO₃ | PubChem[2] |
| Molecular Weight | 215.21 g/mol | PubChem[2] |
| Melting Point | 177-184 °C | Thermo Fisher Scientific[3] |
| Appearance | Pale cream to cream powder | Thermo Fisher Scientific[3] |
| pKa | ~3.7 (estimated from phenoxyacetic acid) | Wikipedia[4] |
Spectroscopic and Analytical Profile
Characterization is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for 2-Phenoxyisonicotinic acid.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The five protons of the phenoxy group will also resonate in the aromatic region (typically δ 7.0-7.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, often far downfield (>10 ppm), and its position can be concentration-dependent.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display 12 distinct signals. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C2 of the pyridine ring and C1 of the phenyl ring) will be shifted downfield relative to the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp peak will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-O ether stretching bands will be visible in the 1200-1275 cm⁻¹ region, and C=C/C=N aromatic ring stretches will appear around 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 215. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most common and efficient synthesis of 2-Phenoxyisonicotinic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is preferred due to the availability of starting materials and the generally high yields.
Causality Behind Experimental Choices:
The choice of a halogenated isonicotinic acid (e.g., 2-chloroisonicotinic acid) as the electrophile is critical. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. Phenol is used as the nucleophile, which is deprotonated by a strong base to form the more potent phenoxide nucleophile. A high-boiling point polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction at elevated temperatures.
Detailed Step-by-Step Methodology
This protocol is adapted from established methodologies for the synthesis of related arylamino nicotinic acid derivatives, which follows a similar mechanistic pathway.[5]
-
Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1.0 eq) and phenol (1.1 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask (approx. 5-10 mL per gram of starting material). To this suspension, add a strong base such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 1.2 eq). Trustworthiness Note: K₂CO₃ is a safer, non-pyrophoric base suitable for this transformation, while NaH may offer faster reaction times but requires more stringent handling procedures.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-18 hours).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the aqueous solution to a pH of 3-4 using 1M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Phenoxyisonicotinic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Phenoxyisonicotinic acid.
Application in Drug Development: Prolyl-4-Hydroxylase Inhibition
2-Phenoxyisonicotinic acid is a well-characterized inhibitor of prolyl-4-hydroxylase (P4H) enzymes.[6] These enzymes are critical regulators of the cellular response to hypoxia (low oxygen).
Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen conditions (normoxia), P4H enzymes use molecular oxygen to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[7][8] This hydroxylation event acts as a molecular tag, signaling the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α.[9][10] Once bound, VHL targets HIF-1α for rapid proteasomal degradation, keeping its levels low.[10][11]
During hypoxia, the lack of the P4H co-substrate, molecular oxygen, inactivates the enzyme.[7] This prevents HIF-1α hydroxylation and subsequent degradation. As a result, HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a host of genes that promote adaptation to low oxygen, including those involved in angiogenesis (e.g., VEGF), erythropoiesis, and glucose metabolism.[7][11]
2-Phenoxyisonicotinic acid functions as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of P4H.[6][12] By binding to the active site, it mimics the hypoxic state, preventing P4H from hydroxylating HIF-1α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-1α, thereby activating downstream hypoxia-response pathways. This mechanism makes P4H inhibitors like 2-Phenoxyisonicotinic acid attractive therapeutic candidates for conditions such as anemia, ischemia, and certain inflammatory diseases.
Signaling Pathway Diagram
Caption: Regulation of HIF-1α stability by Prolyl-4-Hydroxylase (P4H).
References
-
Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors. PubMed. Available from: [Link]
-
HIF1α is heavily regulated by Prolyl Hydroxylases. The catalytic... ResearchGate. Available from: [Link]
-
The regulation of HIF-1α. (A) In normoxic condition, Prolyl hydroxylase... ResearchGate. Available from: [Link]
-
The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. PubMed Central. Available from: [Link]
-
Regulation of HIF: prolyl hydroxylases. PubMed. Available from: [Link]
-
2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. PubChem. Available from: [Link]
-
2-Phenoxynicotinic acid. NIST WebBook. Available from: [Link]
-
2-Phenoxynicotinic acid. NIST WebBook. Available from: [Link]
-
Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. PubMed Central. Available from: [Link]
-
2-phenoxythionicotinic acid, S-(carboxymethyl)ester, ethyl ester. SpectraBase. Available from: [Link]
-
Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. National Institutes of Health. Available from: [Link]
-
Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PubMed Central. Available from: [Link]
-
Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress. PubMed Central. Available from: [Link]
-
Spectra Problem #7 Solution. University of Calgary. Available from: [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Available from: [Link]
-
Prolyl 4-hydroxylase. PubMed Central. Available from: [Link]
-
Phenoxyacetic acid. Wikipedia. Available from: [Link]
Sources
- 1. 2-Phenoxynicotinic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenoxynicotinic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of HIF: prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
